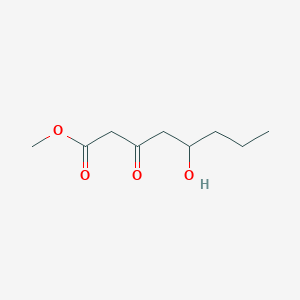

Methyl 5-hydroxy-3-oxooctanoate

Beschreibung

Methyl 5-hydroxy-3-oxooctanoate is a β-keto ester derivative featuring a hydroxyl group at the C5 position and a ketone moiety at C2. This compound is notable for its asymmetric synthesis via catalytic methods.

Eigenschaften

CAS-Nummer |

84465-71-4 |

|---|---|

Molekularformel |

C9H16O4 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

methyl 5-hydroxy-3-oxooctanoate |

InChI |

InChI=1S/C9H16O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h7,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

OUHUZAIGFSTJPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CC(=O)CC(=O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the oxidation of methyl 5-hydroxy-3-octenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of methyl 5-hydroxy-3-oxooctanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are used to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-hydroxy-3-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products Formed

Oxidation: Methyl 3,5-dioxooctanoate.

Reduction: Methyl 5-hydroxy-3-hydroxyoctanoate.

Substitution: Methyl 5-chloro-3-oxooctanoate, methyl 5-bromo-3-oxooctanoate.

Wissenschaftliche Forschungsanwendungen

Methyl 5-hydroxy-3-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Wirkmechanismus

The mechanism of action of methyl 5-hydroxy-3-oxooctanoate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic processes, making it a valuable compound for studying biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Spectroscopic Data :

- ¹H-NMR and ¹³C-NMR : Peaks at δ = 0.2, 0.4 (alkyl protons), 54.9 (C-OH), 77.6 (C-O), 153.3 (ketone carbonyl), and 158.5 ppm (ester carbonyl) .

- IR : Strong absorptions at 2961 cm⁻¹ (C-H stretch), 1649 cm⁻¹ (ketone C=O), and 1090 cm⁻¹ (ester C-O) .

Comparison with Similar Compounds

Methyl 5-hydroxy-3-oxooctanoate shares structural and functional similarities with other methyl esters, particularly diterpene derivatives and bioactive esters. Below is a detailed comparison:

Structural Analogues in Natural Products

Several methyl esters identified in Austrocedrus chilensis resin () provide a basis for comparison:

Key Differences :

- Functional Groups: Methyl 5-hydroxy-3-oxooctanoate uniquely combines a β-keto and hydroxyl group, enhancing its reactivity in aldol condensations compared to simpler esters like methyl salicylate .

- Synthesis: Unlike naturally isolated diterpene esters (e.g., sandaracopimaric acid methyl ester), Methyl 5-hydroxy-3-oxooctanoate is synthesized enantioselectively, enabling chiral drug intermediates .

Physical and Chemical Properties

Notes:

- The β-keto group in Methyl 5-hydroxy-3-oxooctanoate increases susceptibility to nucleophilic attack, unlike methyl salicylate’s stable aromatic system .

- Diterpene esters (e.g., sandaracopimaric acid) exhibit higher molecular weights and lipophilicity, limiting their utility in aqueous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.